molecular formula C16H12N2S B14450503 3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole CAS No. 76145-57-8

3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole

Katalognummer: B14450503
CAS-Nummer: 76145-57-8
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: JXAFTEFQPOKJDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that features a naphthoimidazole core with a thiophene ring attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate naphthalene derivatives with thiophene-containing intermediates under acidic or basic conditions. Catalysts such as copper iodide (CuI) can be used to facilitate the reaction, and the process often requires precise control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromination using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield brominated derivatives, while oxidation can produce corresponding sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing biological processes such as cell signaling and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole stands out due to its unique combination of a naphthoimidazole core and a thiophene ring. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds .

Eigenschaften

76145-57-8

Molekularformel

C16H12N2S

Molekulargewicht

264.3 g/mol

IUPAC-Name

3-methyl-2-thiophen-2-ylbenzo[e]benzimidazole

InChI

InChI=1S/C16H12N2S/c1-18-13-9-8-11-5-2-3-6-12(11)15(13)17-16(18)14-7-4-10-19-14/h2-10H,1H3

InChI-Schlüssel

JXAFTEFQPOKJDI-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.